

Application Notes: Boron Subphthalocyanine Chloride (SubPc) in Organic Photovoltaics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boron subphthalocyanine chloride*

Cat. No.: *B3068306*

[Get Quote](#)

Introduction

Boron subphthalocyanine chloride (SubPc) is a unique, cone-shaped aromatic macrocycle that has emerged as a significant material in the field of organic electronics, particularly in organic photovoltaic (OPV) devices.^{[1][2]} Its distinctive properties, such as a strong absorption profile in the visible spectrum (Q-band around 560-600 nm), high molar extinction coefficient, and ambipolar charge transport capabilities, make it a versatile component for light harvesting and charge separation.^{[1][2][3]} SubPc's electronic properties can be readily tuned through peripheral or axial substitutions, allowing for the optimization of energy levels within a device.^{[4][5]} This adaptability has led to its successful implementation as both an electron donor and an electron acceptor in various OPV architectures, including planar heterojunctions and bulk heterojunctions.^[1]

Initially recognized as a potent electron donor, often paired with fullerene acceptors like C60 or C70, SubPc-based devices have demonstrated high open-circuit voltages (Voc) exceeding 1 V and power conversion efficiencies (PCEs) over 5%.^{[4][6]} More recently, its role has been expanded, with halogenated derivatives of SubPc serving as effective electron acceptors, paving the way for fullerene-free OPV devices.^{[1][7]} These fullerene-free devices show promise for improved stability and higher Voc values.^{[1][7]}

These notes provide an overview of SubPc's application in OPVs, summarizing key performance data and detailing standardized protocols for device fabrication and characterization.

Data Presentation: Performance of SubPc-Based OPV Devices

The performance of organic photovoltaic devices is quantified by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of OPV devices incorporating **Boron subphthalocyanine chloride** (SubPc) and its derivatives in different roles.

Table 1: **Boron Subphthalocyanine Chloride** (SubPc) as an Electron Donor

Acceptor	Device Architecture	Jsc (mA/cm ²)	Voc (V)	FF	PCE (%)	Reference
C60	ITO/MoO ₃ /SubPc/C60/BCP/Al	-	>1.0	-	2.9 - 3.7	[1][8]
C60	ITO/SubPc/C60/BCP/Al	-	1.24	-	2.9	[1]
C70	-	-	-	-	5.5	[9]
F16CuPc	ITO/MoO ₃ /SubPc/F16CuPc/BCP/Al	2.54	0.40	0.55	0.56	[1][10]

Table 2: **Boron Subphthalocyanine Chloride** (SubPc) Derivatives as Electron Acceptors

Donor	Accepto r	Device Architec ture	Jsc (mA/cm ²)	Voc (V)	FF	PCE (%)	Referen ce
Tetracen e (Tc)	Cl- BsubPc	ITO/MoO x/Tc/Acce ptor/BCP /Al	-	1.24	-	2.9	[1]
Tetracen e (Tc)	Cl- Cl ₆ BsubP c	ITO/MoO x/Tc/Acce ptor/BCP /Al	4.31	1.25	0.60	3.23	[7]
Pentacen e	Cl- Cl ₆ BsubP c	ITO/MoO x/Pentac ene/Acce ptor/BCP /Al	1.54	0.81	0.58	0.72	[7]
Various Donors	SubPc Derivativ es	Planar Heteroju nction	-	0.3 - 1.1	up to 0.66	-	[4]

Experimental Protocols

Detailed methodologies for the fabrication and characterization of SubPc-based OPV devices are crucial for reproducible results. Below are protocols for two common device architectures.

Protocol 1: Fabrication of a Vacuum-Deposited Planar Heterojunction (PHJ) OPV Device

This protocol describes the fabrication of a standard planar heterojunction device, for example, with the structure: ITO/MoO₃/SubPc/C₆₀/BCP/Al.

1. Substrate Preparation: a. Procure pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately transfer the cleaned substrates to a

vacuum chamber or treat with UV-Ozone for 10-15 minutes to improve the work function and remove organic residues.

2. Thin Film Deposition (Thermal Evaporation): a. Mount the substrates in a high-vacuum thermal evaporation chamber (base pressure $< 10^{-6}$ Torr). b. Hole Transport Layer (HTL): Evaporate Molybdenum Oxide (MoO_3) to a thickness of 5-10 nm at a deposition rate of 0.1-0.2 Å/s.[7] c. Electron Donor Layer: Evaporate **Boron subphthalocyanine chloride** (SubPc) to a thickness of 10-20 nm at a deposition rate of 0.3 Å/s.[8][9] The optimal thickness is critical due to SubPc's relatively short exciton diffusion length (around 8-10 nm).[1] d. Electron Acceptor Layer: Evaporate Fullerene (C_{60}) to a thickness of 40 nm at a deposition rate of 0.3 Å/s.[7] e. Electron Transport/Exciton Blocking Layer (ETL/EBL): Evaporate Bathocuproine (BCP) to a thickness of 8-10 nm at a deposition rate of 0.2 Å/s.[7][8] This layer prevents exciton quenching at the cathode. f. Cathode Deposition: Without breaking vacuum, deposit the Aluminum (Al) cathode to a thickness of 100 nm through a shadow mask to define the device area (e.g., 10 mm²).[8][9]

3. Encapsulation: a. To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Protocol 2: Fabrication of a Solution-Processed Bulk Heterojunction (BHJ) OPV Device

This protocol is suitable for soluble SubPc derivatives, which are blended with a polymer donor or acceptor.

1. Substrate and HTL Preparation: a. Clean ITO substrates as described in Protocol 1 (Step 1). b. Spin-coat a layer of PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.[11] c. Anneal the PEDOT:PSS-coated substrates on a hotplate at 120-150°C for 10-15 minutes in air or a nitrogen environment.

2. Active Layer Formulation and Deposition: a. Prepare a solution by dissolving the soluble SubPc derivative (as acceptor) and a suitable polymer donor (e.g., P3HT, PTB7) in a common organic solvent (e.g., chlorobenzene, o-dichlorobenzene).[3] The donor:acceptor weight ratio must be optimized (e.g., 1:1 or 1:1.2). b. Stir the solution overnight, possibly with gentle heating, to ensure complete dissolution. c. Filter the solution through a 0.2 or 0.45 µm syringe

filter. d. Spin-coat the active layer blend onto the HTL inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 80-120 nm). e. Anneal the active layer film as required by the specific material system to optimize morphology (e.g., 110°C for 10 minutes).

3. Cathode Deposition: a. Transfer the substrates to a thermal evaporator without exposure to air. b. Deposit a low work function metal (e.g., Calcium, 20 nm) followed by a protective layer of Aluminum (100 nm) through a shadow mask.

Protocol 3: Device Characterization

1. Current Density-Voltage (J-V) Analysis: a. Use a solar simulator calibrated to the AM1.5G spectrum with an intensity of 100 mW/cm².^[4] b. Connect the device to a source measure unit (e.g., Keithley 2400).^[9] c. Measure the current density while sweeping the voltage from reverse to forward bias (e.g., -1 V to +2 V).^[9] d. From the J-V curve under illumination, extract the key parameters: J_{sc}, V_{oc}, FF, and calculate the PCE.

2. External Quantum Efficiency (EQE) Measurement: a. Use a dedicated EQE setup consisting of a light source (e.g., Xenon lamp), a monochromator, and a calibrated photodiode. b. Measure the device's spectral response (photocurrent generated per incident photon) at each wavelength across the absorption spectrum of the active layer materials. c. The EQE spectrum reveals the contribution of each material (donor and acceptor) to the total photocurrent.^{[4][7]}

Visualizations

```
// Labels vac [label="Vacuum Level (0 eV)", pos="0,1.8!"]; y_axis [label="Energy", pos="-0.5,0.5!"];  
  
// Arrows for processes edge [fontname="Arial", fontsize=10, fontcolor="#202124"];  
  
{rank=same; subpc_lumo; c60_lumo;} {rank=same; subpc_homo; c60_homo;}  
  
subpc_lumo -> subpc_homo [style=invis]; c60_lumo -> c60_homo [style=invis];  
  
// Exciton generation and dissociation photon [label="Photon (hv)", shape=none, fontcolor="#202124", pos="0,0.5!"]; photon -> subpc_lumo [label=" Exciton\n Generation", arrowhead=none, style=dashed, color="#FBBC05"];
```

subpc_lumo -> c60_lumo [label=" e⁻ transfer", color="#4285F4", style=bold]; subpc_homo -> subpc_homo [label=" h⁺ remains", color="#EA4335", style=invis];

// Invisible nodes for text positioning text_sep [label="Exciton Dissociation\nat Interface", shape=none, fontcolor="#202124", pos="2.5,1.2!"]; } } END_DOT Caption: Energy levels at the SubPc (donor) and C60 (acceptor) interface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Energy Level Tuning of Non-Fullerene Acceptors in Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. ホウ素サブフタロシアニンクロリド Dye content ~85 % | Sigma-Aldrich [sigmaaldrich.com]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Boron Subphthalocyanine Chloride (SubPc) in Organic Photovoltaics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3068306#boron-subphthalocyanine-chloride-in-organic-photovoltaic-opv-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com